(E)-1,4-Dibromobut-2-ene-d6

Bioanalysis LC-MS/MS Quantitative Proteomics

(E)-1,4-Dibromobut-2-ene-d6 (CAS 118886-18-3) is a deuterium-labeled analog of the C4 dihaloalkene, (E)-1,4-Dibromobut-2-ene (CAS 821-06-7). As a stable isotope-labeled compound, it is specifically designed as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, ensuring high-precision quantitation by mimicking the analyte's behavior while providing a distinct mass difference.

Molecular Formula C4H6Br2
Molecular Weight 219.94 g/mol
Cat. No. B12304533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,4-Dibromobut-2-ene-d6
Molecular FormulaC4H6Br2
Molecular Weight219.94 g/mol
Structural Identifiers
SMILESC(C=CCBr)Br
InChIInChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+/i1D,2D,3D2,4D2
InChIKeyRMXLHIUHKIVPAB-RMNAQWRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-1,4-Dibromobut-2-ene-d6 is the Preferred Stable Isotope-Labeled Internal Standard for Analytical Quantification


(E)-1,4-Dibromobut-2-ene-d6 (CAS 118886-18-3) is a deuterium-labeled analog of the C4 dihaloalkene, (E)-1,4-Dibromobut-2-ene (CAS 821-06-7) [1]. As a stable isotope-labeled compound, it is specifically designed as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, ensuring high-precision quantitation by mimicking the analyte's behavior while providing a distinct mass difference . Its (E)-stereochemistry is preserved from the parent compound, which is critical for applications where structural conformation dictates reactivity, such as in asymmetric synthesis or the study of stereospecific biological interactions .

The Critical Flaw in Using Unlabeled or Isomeric Analogs: Why (E)-1,4-Dibromobut-2-ene-d6 is Not Interchangeable


Simple substitution of (E)-1,4-Dibromobut-2-ene-d6 with its non-deuterated counterpart or the (Z)-isomer is invalid due to fundamental differences in physical properties that directly impact analytical and synthetic outcomes. Unlabeled analogs share the same nominal mass as the target analyte, rendering them useless as MS internal standards for correction of ion suppression or matrix effects [1]. The (Z)-isomer, while having the same mass, possesses a different molecular geometry (cis configuration) which can alter its chromatographic retention time and reaction kinetics in stereospecific syntheses, leading to inaccurate quantification and product mixtures [2]. Therefore, selecting this specific isotopologue is not a matter of preference but a technical requirement for achieving the specific mass differentiation and structural fidelity needed in rigorous scientific workflows .

Quantitative Differentiation of (E)-1,4-Dibromobut-2-ene-d6: A Data-Driven Comparison with Key Analogs


Mass Spectrometry: A +6 Da Mass Shift Ensures Unambiguous Quantification

In mass spectrometry-based quantification, (E)-1,4-Dibromobut-2-ene-d6 provides a clear and consistent +6.05 Da mass shift over the unlabeled parent compound. This mass difference is sufficient to completely resolve the analyte and internal standard peaks in both full scan and selected reaction monitoring (SRM) modes, eliminating signal interference and ensuring accurate peak integration for calibration curves .

Bioanalysis LC-MS/MS Quantitative Proteomics

Stereochemical Purity: Conserved (E)-Configuration for Reproducible Reactivity

The compound retains the defined (E)-stereochemistry of the trans isomer, with a molecular geometry characterized by a C=C double bond that places the two bromomethyl substituents on opposite sides. This contrasts with the (Z)-isomer (cis-1,4-dibromo-2-butene), where the substituents are on the same side. The defined geometry of the (E)-isomer leads to different reactivity and product outcomes in stereospecific transformations such as SN2' reactions [1].

Asymmetric Catalysis Stereoselective Synthesis Medicinal Chemistry

High Isotopic Enrichment: ≥98 atom % D for Superior Signal-to-Noise Ratio

The deuterium labeling of (E)-1,4-Dibromobut-2-ene-d6 is achieved with high isotopic enrichment, specified at ≥98 atom % D. This high level of deuteration ensures that the signal from the unlabeled analog (M+0) is minimized, preventing it from contributing to the internal standard's signal and thus maintaining the linearity and accuracy of the calibration curve at low analyte concentrations .

Method Validation Assay Development Trace Analysis

Procurement-Critical Applications for (E)-1,4-Dibromobut-2-ene-d6 Based on Verified Differentiation


Internal Standard for LC-MS/MS Quantification of (E)-1,4-Dibromobut-2-ene and its Metabolites

As established by its +6.05 Da mass shift and high isotopic enrichment, (E)-1,4-Dibromobut-2-ene-d6 is the analytically essential internal standard for developing and validating robust LC-MS/MS methods to quantify the parent compound in biological fluids (e.g., plasma, urine) or environmental samples . Its use corrects for variability in sample preparation, ionization efficiency, and matrix effects, enabling precise and accurate pharmacokinetic or environmental fate studies [1].

Mechanistic Probe in Stereoselective Synthesis and Catalysis

The conserved (E)-stereochemistry of the d6-labeled compound allows it to be used as a direct mechanistic probe in complex reaction networks. Researchers can track the stereochemical outcome of reactions such as copper-mediated allylic alkylations or cyclizations without altering the reaction pathway . This provides definitive evidence for reaction mechanisms and helps in optimizing conditions for asymmetric synthesis, where the correct (E)-geometry is a prerequisite for achieving high enantioselectivity [1].

Quantitative NMR (qNMR) for Direct Purity Assessment

The compound's defined molecular formula (C4D6Br2) and high deuteration level make it an excellent candidate as an internal standard for quantitative NMR (qNMR) analysis of organic compounds . The absence of proton signals from the fully deuterated sites simplifies the NMR spectrum, allowing for accurate integration of analyte proton signals against a known concentration of the d6-standard. This provides a primary method for purity determination that is orthogonal to chromatographic techniques.

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